molecular formula C18H11ClN2O2S B2494316 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380452-95-9

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2494316
CAS RN: 380452-95-9
M. Wt: 354.81
InChI Key: RJNJODRAWQARHU-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of 2-chloropyridine-3-carboxylic acid with various nucleophiles, followed by ring closure .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system. X-ray diffraction analysis of related compounds reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including nucleophilic aromatic substitution and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system. For example, the melting point, IR spectrum, and NMR spectrum can all be influenced by the nature of these substituents .

Scientific Research Applications

Mechanism of Action

While the mechanism of action of “3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, related compounds have been studied for their potential as inhibitors of various enzymes, including phosphatidylinositol-3 kinase (PI3K), a lipid kinase involved in signal transduction pathways .

Future Directions

The study of thieno[2,3-d]pyrimidines and related compounds is an active area of research, with potential applications in the development of new therapeutic agents . Future work could involve the synthesis and testing of new derivatives, as well as further investigation into their mechanisms of action.

properties

IUPAC Name

3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJODRAWQARHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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